(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide is an organic compound characterized by the presence of a chlorophenyl group, a hydroxyphenylpropyl group, and an acrylamide moiety
Scientific Research Applications
Chemistry and Biochemistry of Acrylamides
Acrylamides, such as (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide, have been extensively studied for their properties and applications. They are used worldwide in the synthesis of polyacrylamide, which serves multiple purposes including soil conditioning, wastewater treatment, and as a component in cosmetic, paper, and textile industries. Polyacrylamides are also crucial in laboratories for protein separation by electrophoresis. Understanding the chemistry and biochemistry of acrylamides is vital for assessing their safety and optimizing their industrial and environmental applications (Friedman, 2003).
Polymer Science and Engineering
The stability and effectiveness of linear polyacrylamide (LPA) coatings in suppressing electroosmotic flow (EOF) in capillary electrophoresis demonstrate the material's versatility. LPA coatings are especially stable and effective in acidic media, including environments with surfactants, ionic liquids, and organic modifiers. This characteristic underlines the potential for using acrylamide derivatives in designing efficient analytical and separation technologies (Beneito-Cambra et al., 2016).
Environmental Applications
In the field of environmental science, acrylamide derivatives are explored for their potential in catalytic processes, such as the hydrodechlorination of chlorophenols in water. A study on Pd nanoparticles immobilized on shell-corona hollow microspheres of poly[styrene-co-2-(acetoacetoxy)ethyl methacrylate-co-acrylamide] showcases an innovative approach to catalytic hydrodechlorination. This method highlights the environmental applications of acrylamide derivatives in water treatment and pollution mitigation (Lan et al., 2010).
Advanced Materials Development
Acrylamide derivatives are pivotal in developing advanced materials with specific properties, such as flame retardancy in polymers. Research on the copolymerization of acrylonitrile with N-(4-chlorophenyl)acrylamide and subsequent reaction with metal salts to obtain metal chelates demonstrates the enhancement of flame-retardant properties in polypropylene. This application is crucial for improving safety standards in materials used in various industries (Hassan & Shehata, 2004).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-hydroxy-2-phenylpropylamine.
Formation of Intermediate: The aldehyde group of 2-chlorobenzaldehyde reacts with the amine group of 2-hydroxy-2-phenylpropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acrylamide Formation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
- Substitution
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-18(22,15-8-3-2-4-9-15)13-20-17(21)12-11-14-7-5-6-10-16(14)19/h2-12,22H,13H2,1H3,(H,20,21)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZXCZCGKIJRNJ-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1Cl)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1Cl)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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